molecular formula C11H15NO B405003 N,2-dimethyl-N-phenylpropanamide CAS No. 55577-65-6

N,2-dimethyl-N-phenylpropanamide

Cat. No. B405003
CAS RN: 55577-65-6
M. Wt: 177.24g/mol
InChI Key: ICNHTWKPJHCUEA-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-phenylpropanamide , also known by its chemical formula C₁₁H₁₅NO , is a compound with interesting structural features. It falls under the category of propanamides and exhibits both aromatic and aliphatic characteristics. The compound’s systematic IUPAC name is N,2-Dimethyl-3-phenylpropanamide .


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 178.1 cm³/mol

Scientific Research Applications

  • Synthetic Chemistry and Ring Enlargement N,2-dimethyl-N-phenylpropanamide has been used in synthetic chemistry, particularly in the novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines. This process involves treating N,2-dimethyl-N-phenylpropanamide with various chemicals to create new compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one, which have potential applications in developing new synthetic methods and materials (Mekhael et al., 2002).

  • Development of Anticancer Agents Research into the synthesis of functionalized amino acid derivatives has highlighted the potential of N,2-dimethyl-N-phenylpropanamide-related compounds in the design of new anticancer agents. These compounds have shown promising cytotoxicity against various human cancer cell lines, marking them as potential candidates for further investigation in cancer treatment (Kumar et al., 2009).

  • Structural and Spectroscopic Analysis N,2-dimethyl-N-phenylpropanamide has been the subject of structural and spectroscopic analysis, such as FT-IR, Raman, NMR, and UV-Vis studies. These analyses are crucial for understanding the molecular structure and properties of the compound, which can inform a wide range of applications in materials science and pharmaceuticals (Öztürk et al., 2019).

  • Chemical Reactivity and Synthons for Heterocycles The compound and its derivatives have been studied for their chemical reactivity, serving as synthons for various heterocycles. This application is significant in the field of organic chemistry, where these compounds can be used to synthesize a broad range of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).

  • Antimutagenic Properties Studies have also explored the antimutagenic properties of compounds related to N,2-dimethyl-N-phenylpropanamide. These studies are important in understanding how certain chemical compounds can suppress mutagenic activity, which has implications in cancer research and the development of protective agents against genetic mutations (Miyazawa & Hisama, 2003).

properties

IUPAC Name

N,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNHTWKPJHCUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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